Ramosetron Hydrochloride is the hydrochloride salt of ramosetron, a selective serotonin (5-HT) receptor antagonist with potential antiemetic activity. Upon administration, ramosetron selectively binds to and blocks the activity of 5-HT subtype 3 (5-HT3) receptors located in the vagus nerve terminal and in the vomiting center in the central nervous system (CNS), suppressing chemotherapy-induced nausea and vomiting.
Ramosetron hydrochloride
CAS No.: 132907-72-3
Cat. No.: VC0002546
Molecular Formula: C17H18ClN3O
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 132907-72-3 |
---|---|
Molecular Formula | C17H18ClN3O |
Molecular Weight | 315.8 g/mol |
IUPAC Name | (1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride |
Standard InChI | InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1 |
Standard InChI Key | XIXYTCLDXQRHJO-RFVHGSKJSA-N |
Isomeric SMILES | CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl |
SMILES | CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
Appearance | Assay:≥98%A crystalline solid |
Pharmacological Profile of Ramosetron Hydrochloride
Chemical Structure and Properties
Ramosetron hydrochloride (C₁₇H₁₇N₃O·HCl) is a crystalline solid with a molecular weight of 315.8 g/mol . Its structure features a 1-methylindole moiety linked to a tetrahydrobenzimidazole ring, optimized for high-affinity binding to 5-HT₃ receptors . The compound exhibits solubility in organic solvents (20 mg/mL in DMSO, 10 mg/mL in dimethylformamide) but limited aqueous solubility . UV/Vis spectroscopy shows absorption maxima at 212 nm, 244 nm, and 306 nm, facilitating analytical quantification .
Mechanism of Action
Ramosetron exerts therapeutic effects through selective, noncompetitive antagonism of 5-HT₃ receptors in the enteric nervous system . These receptors mediate serotonin-induced activation of vagal afferent pathways, which regulate colonic motility and visceral pain perception . Preclinical studies demonstrate:
-
Dose-dependent inhibition of corticotropin-releasing factor (CRF)-induced defecation in rats (ED₅₀ = 3 μg/kg)
-
Prolonged receptor occupancy due to slow dissociation kinetics (t₁/₂ > 24 hours vs. 5-HT₃ receptor)
-
Peripheral action with minimal CNS penetration, reducing central side effects
Animal models show ramosetron (0.3–100 μg/kg) normalizes stress-induced diarrhea and CRF-mediated colonic fluid secretion without affecting proximal colonic transit .
Clinical Efficacy in Irritable Bowel Syndrome with Diarrhea
Short-Term Randomized Controlled Trials
Four RCTs involving 1,623 IBS-D patients established ramosetron’s superiority over placebo :
A 12-week trial (n=539) showed significant reductions in urgency severity scores (Δ=1.2 vs. placebo Δ=0.6, P<0.001) and Bristol Stool Form Scale scores (4.36 ± 1.195 vs. 4.85 ± 0.890, P=0.027) .
Long-Term Efficacy
Postmarketing surveillance (n=272) revealed sustained benefits over 52 weeks :
-
Dose-response relationship: 50% responder rate with 2.5 μg dose reduction vs. 22.5% with 10 μg escalation
-
Cumulative improvement: Week 12 responder rate 47% → Week 52 61% (P<0.001 vs. baseline)
Adverse Event | Ramosetron (n=812) | Placebo (n=811) | P-value |
---|---|---|---|
Constipation | 7.4% | 0.7% | <0.001 |
Headache | 1.2% | 0.9% | 0.512 |
Abdominal distension | 0.8% | 0.5% | 0.401 |
No cases of ischemic colitis or severe constipation requiring hospitalization were reported .
Pharmacovigilance Data
Japan’s Pharmaceuticals and Medical Devices Agency (PMDA) reports:
-
Incidence of hard stools: 7.41% with ramosetron vs. 0.74% placebo (P<0.001)
-
Laboratory abnormalities: No clinically significant changes in hematologic or metabolic parameters
Comparative Analysis with Other 5-HT₃ Antagonists
Efficacy Comparison
Ramosetron demonstrates comparable efficacy to alosetron in global symptom relief (47% vs. 45%) with fewer CNS-related adverse events due to peripheral receptor selectivity .
Pharmacokinetic Advantages
-
Receptor binding kinetics: Ramosetron’s dissociation half-life (t₁/₂ = 28 hours) exceeds ondansetron (t₁/₂ = 2.5 hours), enabling once-daily dosing
-
Metabolic stability: Minimal CYP450 interactions vs. granisetron (CYP3A4 substrate)
Recent Developments and Future Directions
Phase IV Clinical Trials
A 2025 PMDA-approved trial (NCT04832704) investigates ramosetron’s efficacy in post-infectious IBS-D, with preliminary data showing 62% responder rates for diarrhea-predominant symptoms .
Novel Formulations
Ongoing research explores:
-
Transdermal patches for chemotherapy patients with oral mucositis (Phase II)
-
Combination therapy with rifaximin for overlapping IBS/SIBO (Small Intestinal Bacterial Overgrowth)
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume